

The Combination Therapy Landscape in NASH: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	BMS-986339	
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The treatment paradigm for non-alcoholic steatohepatitis (NASH) is increasingly shifting towards combination therapies that target multiple pathogenic pathways. While the novel, non-bile acid Farnesoid X Receptor (FXR) agonist, **BMS-986339**, is a promising candidate in this space, clinical data on its use in combination regimens is not yet available. However, by examining clinical trials of other FXR agonists, such as cilofexor, in combination with other NASH drug candidates, we can gain valuable insights into the potential efficacy and safety of such approaches.

This guide provides a comparative overview of key combination strategies for NASH, with a focus on data from clinical trials involving the FXR agonist cilofexor with an Acetyl-CoA Carboxylase (ACC) inhibitor (firsocostat) and a Glucagon-Like Peptide-1 (GLP-1) receptor agonist (semaglutide). This information serves as a crucial reference for researchers and drug development professionals exploring the future of NASH therapeutics.

Mechanism of Action: A Multi-pronged Attack on NASH Pathophysiology

NASH is a complex disease characterized by hepatic steatosis, inflammation, and fibrosis. Combination therapies aim to address these different facets of the disease simultaneously.

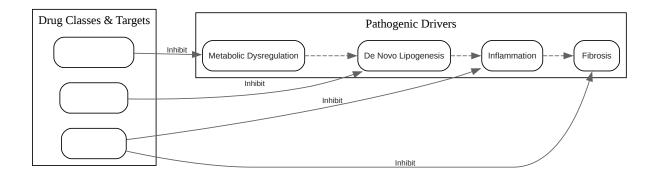
• FXR Agonists (e.g., **BMS-986339**, cilofexor): FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a critical role in regulating bile acid, lipid, and glucose metabolism. FXR agonists have been shown to reduce liver fat, inflammation, and



fibrosis.[1][2] **BMS-986339** is a potent, non-bile acid FXR agonist that has demonstrated robust anti-fibrotic efficacy in preclinical models.[1][2][3][4]

- ACC Inhibitors (e.g., firsocostat): ACC is a key enzyme in de novo lipogenesis (DNL), the
 process of converting carbohydrates into fatty acids in the liver. By inhibiting ACC, these
 drugs can reduce the production of new fat in the liver, thereby decreasing steatosis.[5]
- GLP-1 Receptor Agonists (e.g., semaglutide): GLP-1 receptor agonists are primarily used to treat type 2 diabetes. They improve glycemic control, promote weight loss, and have been shown to reduce liver fat and inflammation.[6]

The following diagram illustrates the distinct and complementary pathways targeted by these drug classes.



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Fig. 1: Targeted pathways of NASH combination therapies.

Clinical Trial Data: A Head-to-Head Comparison

The following tables summarize the quantitative data from two key clinical trials evaluating cilofexor in combination with firsocostat (ATLAS trial) and semaglutide.

Table 1: Cilofexor and Firsocostat Combination Therapy (ATLAS Trial)



The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated various monotherapy and combination regimens of cilofexor, firsocostat, and the ASK1 inhibitor selonsertib in patients with advanced fibrosis (F3-F4) due to NASH.[7][8][9]

Endpoint	Placebo (n=55)	Cilofexor 30 mg + Firsocostat 20 mg (n=56)	p-value vs. Placebo
Fibrosis Improvement (≥1 stage) without worsening of NASH	11%	21%	0.17
NASH Resolution without worsening of fibrosis	0%	4.5%	0.35
≥2-point reduction in NAS	-	Statistically Significant Improvement	<0.05
Reduction in Steatosis	-	Statistically Significant Improvement	<0.05
Reduction in Hepatocellular Ballooning	-	Statistically Significant Improvement	<0.05
Reduction in Lobular Inflammation	-	Statistically Significant Improvement	<0.05
Change in ALT	-	Statistically Significant Improvement	<0.05
Change in AST	-	Statistically Significant Improvement	<0.05
Change in Bilirubin	-	Statistically Significant Improvement	<0.05
Change in ELF Score	-	Statistically Significant Improvement	<0.05



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Data from the 48-week analysis of the ATLAS trial.[7][10]

Table 2: Semaglutide in Combination with Cilofexor and/or Firsocostat

A Phase 2, open-label trial (NCT03987074) evaluated the safety and efficacy of semaglutide alone and in combination with cilofexor and/or firsocostat in patients with NASH and mild to moderate fibrosis.[11][12]

Endpoint	Semaglutid e Monotherap y (n=21)	Semaglutid e + Cilofexor 30 mg (n=22)	Semaglutid e + Cilofexor 100 mg (n=22)	Semaglutid e + Firsocostat 20 mg (n=22)	Semaglutid e + Cilofexor 30 mg + Firsocostat 20 mg (n=21)
Mean Absolute Change in MRI-PDFF (%)	-8.0	-9.8	-11.0	-10.5	-10.8
Adverse Events (%)	73-90 (across all groups)	73-90 (across all groups)	73-90 (across all groups)	73-90 (across all groups)	73-90 (across all groups)

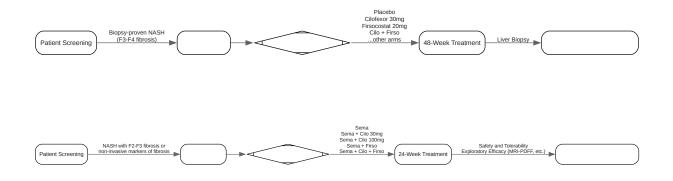
Data from the 24-week analysis of the trial.[11]

Experimental Protocols: A Look at the Methodology

Understanding the design of these pivotal trials is crucial for interpreting the results.

ATLAS Trial (NCT03449446) Experimental Workflow





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